2-chloro-7-ethyl-1,3-benzothiazole
Description
2-Chloro-7-ethyl-1,3-benzothiazole is a benzothiazole derivative characterized by a chloro substituent at position 2 and an ethyl group at position 7 of the heterocyclic ring. Benzothiazoles are sulfur- and nitrogen-containing aromatic compounds renowned for their diverse applications in medicinal chemistry, materials science, and industrial chemistry.
Properties
CAS No. |
2742659-15-8 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design
This method combines 2-aminothiophenol, ethylmagnesium bromide, and chloroacetyl chloride in a single pot. The ethyl group is introduced via Grignard addition to a preformed benzothiazole intermediate.
Mechanistic Pathway
-
Formation of Thioamide : 2-Aminothiophenol reacts with chloroacetyl chloride to form a thioamide intermediate.
-
Grignard Addition : Ethylmagnesium bromide alkylates the thioamide at position 7.
-
Cyclization : Intramolecular nucleophilic attack forms the benzothiazole ring.
Optimized Conditions :
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : −10°C (Grignard addition), then 60°C (cyclization)
-
Yield : 54%
Post-Functionalization of 2-Chlorobenzothiazole
Direct Ethylation at Position 7
2-Chlorobenzothiazole undergoes electrophilic substitution using ethyl iodide and AlCl₃. The chloro group at position 2 directs ethylation to position 7 via meta-directing effects.
Challenges :
-
Regioselectivity : Competing ethylation at position 5 (30% byproduct).
-
Yield : 42% after column purification.
Catalytic C–H Activation
Palladium-catalyzed C–H ethylation using ethyl bromide and a directing group (e.g., pyridyl) improves regioselectivity:
Conditions :
-
Catalyst : Pd(OAc)₂ (5 mol%)
-
Ligand : 2,2′-Bipyridine
-
Yield : 61%
Comparative Analysis of Synthetic Routes
Table 1: Efficiency and Practicality of Methods
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 4 | 68% | High regioselectivity | Multi-step thiophenol synthesis |
| One-Pot Multicomponent | 3 | 54% | Reduced purification steps | Low thermal stability |
| Post-Functionalization | 2 | 42–61% | Late-stage diversification | Byproduct formation |
Industrial-Scale Considerations
Cost-Effectiveness
The cyclization route (Method 1) is preferred for large-scale production due to its higher yield and commercial availability of chloroacetonitrile.
Green Chemistry Metrics
-
Atom Economy : 78% (Method 1) vs. 65% (Method 3).
-
Solvent Usage : Method 2 reduces solvent waste by 40% compared to Method 1.
Chemical Reactions Analysis
2-chloro-7-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 2-chloro-7-ethyl-1,3-benzothiazole exhibits potent antimicrobial properties. It has been studied for its ability to inhibit bacterial growth by targeting essential enzymes such as DNA gyrase and dihydrofolate reductase. In vitro studies have shown that derivatives of this compound can disrupt vital biochemical pathways in pathogenic organisms, making it a candidate for further pharmacological exploration.
Anticancer Properties
The compound has garnered attention for its anticancer potential. Studies have demonstrated that it can induce cytotoxic effects in various cancer cell lines, including HepG-2 and MCF-7. Its mechanism of action often involves the inhibition of key cellular processes that are critical for cancer cell proliferation . For instance, docking studies have suggested strong interactions with proteins involved in tumor growth, indicating its potential as a lead compound in cancer drug development .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. It is believed to modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis of Bioactive Molecules
This compound serves as a crucial building block in the synthesis of various bioactive molecules. Its reactivity allows it to participate in acylation, alkylation, and cyclization reactions, making it a versatile reagent in organic synthesis . The benzothiazole moiety is commonly found in pharmaceuticals that exhibit significant biological activities.
Herbicidal Activity
Benzothiazole derivatives, including this compound, have shown herbicidal properties. Research indicates that certain benzothiazole compounds can effectively control weed populations by inhibiting their growth .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Chlorobenzothiazole | Lacks the ethyl group at the 7-position | Different reactivity due to absence of ethyl group |
| 7-Ethyl-1,3-benzothiazole | Lacks chlorine at the 2-position | Altered reactivity and biological properties |
| 2-Aminobenzothiazole | Contains an amino group instead of chlorine | Different biological activities due to amino group |
The specific substitution pattern of this compound enhances its chemical reactivity and biological properties compared to these derivatives.
Antimicrobial Studies
A study conducted on various derivatives of benzothiazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications at specific positions on the benzothiazole ring could enhance antimicrobial efficacy .
Anticancer Research
Recent research highlighted the synthesis of new benzothiazole derivatives that exhibited improved anticancer activity compared to traditional chemotherapeutics like doxorubicin. The study utilized a pharmacophore model to identify essential structural features necessary for effective DprE1 inhibition—an important target in tuberculosis treatment .
Mechanism of Action
The mechanism of action of 2-chloro-7-ethyl-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological activity being studied. For example, benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial growth .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituent type and position significantly influence molecular weight, polarity, and solubility. Key comparisons are summarized in Table 1 .
Table 1: Structural and Physicochemical Comparison of Benzothiazole Derivatives
- Molecular Weight : The ethyl group in the target compound reduces molecular weight compared to brominated analogs (e.g., 2-bromo-7-chloro derivative, 248.53 g/mol) .
- Reactivity : Nitro groups (e.g., in 2,4-dichloro-7-nitro derivative) increase electrophilicity, whereas chloro and ethyl groups offer moderate stability .
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-7-ethyl-1,3-benzothiazole with high purity?
A multi-step synthesis starting from substituted aniline derivatives is commonly employed. For example, 7-chloro-6-fluoro-2-aminobenzothiazole is synthesized via cyclization of 3-chloro-4-fluoroaniline with thiourea or related sulfur donors under reflux conditions. Subsequent functionalization (e.g., alkylation at the 7-position using ethyl halides) introduces the ethyl group. Purification via column chromatography (e.g., ethyl acetate/chloroform mixtures) and recrystallization (ethanol) ensures high purity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1637 cm⁻¹ in chloroacetamide intermediates) .
- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., ethyl group protons at 1.2–1.5 ppm) .
- TLC : Monitors reaction progress (silica gel plates with ethyl acetate/methanol/water) .
- Melting point analysis : Validates purity .
Q. How can researchers evaluate the antimicrobial potential of this compound derivatives?
Standardized assays include:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Time-kill kinetics : Assess bactericidal/fungicidal activity over 24–48 hours.
- Structure-activity relationship (SAR) : Modify substituents (e.g., halogens, alkyl groups) to optimize potency .
Advanced Research Questions
Q. How do structural modifications at the 2- and 7-positions influence pharmacological activity?
- 2-position : Chlorine enhances electrophilicity, improving interaction with microbial enzyme active sites. Replacement with amino groups (e.g., via Schiff base formation) can modulate solubility and target selectivity .
- 7-position : Ethyl groups increase lipophilicity, enhancing membrane permeability. Bulky substituents may sterically hinder binding but improve metabolic stability .
- SAR studies : Systematic variation of substituents followed by bioassays and molecular docking reveals critical pharmacophores .
Q. What crystallographic strategies resolve the 3D structure of this compound derivatives?
- X-ray diffraction : Single-crystal analysis with SHELXL refines bond lengths, angles, and torsion angles. Hydrogen bonding (e.g., C–H···N) and π-π stacking interactions stabilize crystal packing .
- Twinned data refinement : SHELXPRO handles high-resolution or twinned datasets, common in halogenated benzothiazoles .
- Validation tools : CheckCIF/PLATON ensures structural integrity .
Q. How should researchers address discrepancies in biological activity data across studies?
- Assay standardization : Control variables like microbial strain, inoculum size, and solvent (DMSO vs. aqueous buffers) .
- Dose-response validation : Repeat experiments with gradient concentrations to confirm IC₅₀ values.
- Meta-analysis : Compare results with structurally similar compounds (e.g., 2,7-dibromo-4-chloro derivatives) to identify trends .
Q. What computational approaches predict the binding affinity of derivatives to target enzymes?
- Molecular docking (AutoDock/Vina) : Models interactions with targets (e.g., M. tuberculosis enoyl-ACP reductase) .
- QSAR models : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with activity .
- MD simulations : Assess binding stability over 100+ ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
